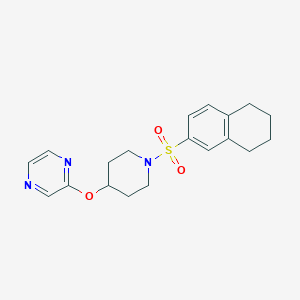

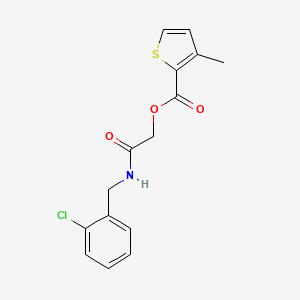

2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine involves complex reactions starting from basic precursors like 2-acetyl-5,6,7,8-tetrahydronaphthalene. This precursor reacts with different aromatic aldehydes to yield a variety of derivatives, including cyanopyridones, thioxopyridine derivatives, and pyrazolopyridine derivatives through subsequent reactions with phosphorous pentasulfide, ethyl bromoacetate, and hydrazine hydrate respectively (Hamdy et al., 2013). Additionally, synthesis can incorporate steps like chlorination and cyclization to generate diverse structural analogues with specific functional groups (Yoshiizumi et al., 2003).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by intricate arrangements of rings and functional groups. For instance, the crystal structure analysis reveals detailed insights into the arrangement of molecules and their interactions within the crystal lattice, further elucidating the compound's molecular geometry and stereochemistry. Studies on related compounds demonstrate the significance of hydrogen-bonding interactions in stabilizing these structures, showcasing the diverse molecular frameworks that can be achieved (Ferguson et al., 1999).

Chemical Reactions and Properties

The chemical reactivity of these compounds is highlighted by their ability to undergo various reactions, including cyclization, halogenation, and reactions with nucleophiles, leading to a broad spectrum of derivatives. This reactivity is crucial for modifying the chemical structure to achieve desired physical and chemical properties. For example, the synthesis process can lead to compounds with significant antioxidant and tumor inhibitory activities, indicating the potential for therapeutic applications (Hamdy et al., 2013).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. Analyzing the crystal engineering aspects provides insights into the material's properties, including its stability and solubility characteristics. For instance, the formation of hydrogen-bonded adducts can influence the compound's solubility and melting points, which are critical for its practical applications (Ferguson et al., 1999).

Chemical Properties Analysis

Chemically, these compounds exhibit a range of activities, from inhibiting tumor growth to acting as potent antioxidants. The presence of functional groups like sulfonyl, hydroxamic acid, and pyrazine plays a significant role in determining the compound's reactivity and its interaction with biological molecules. The manipulation of these functional groups through chemical synthesis allows for the tuning of the compound's chemical properties to target specific biological pathways (Hamdy et al., 2013).

Scientific Research Applications

Synthesis and Anticancer Potential

Research has demonstrated the synthesis of compounds closely related to 2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine, with a focus on their potential as anticancer agents. A study by Gouhar and Raafat (2015) outlined the preparation of various compounds with this chemical structure and evaluated their efficacy as anticancer agents (Gouhar & Raafat, 2015).

Antimicrobial Applications

A significant body of research explores the antimicrobial potential of compounds structurally similar to this compound. For instance, Azab, Youssef, and El-Bordany (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents, showcasing the broad spectrum of microbial inhibition these compounds can offer (Azab, Youssef, & El-Bordany, 2013).

Tumor Inhibition and Antioxidant Properties

Research conducted by Hamdy et al. (2013) focused on synthesizing polyfunctionally substituted tetrahydronaphthalene derivatives, which included structures akin to this compound. These compounds were evaluated for their tumor inhibitory and antioxidant activities, providing insights into their potential therapeutic applications (Hamdy, Anwar, Abu-Zied, & Awad, 2013).

Development of MMP Inhibitors

A study by Becker et al. (2010) investigated α-sulfone-α-piperidine and α-tetrahydropyranyl hydroxamates, closely related to the target compound, as potent inhibitors of matrix metalloproteinases (MMPs). These compounds demonstrated efficacy in inhibiting tumor growth and reducing left-ventricular hypertrophy in animal models (Becker et al., 2010).

Herbicidal Activity

The herbicidal potential of compounds structurally similar to the target compound was explored by Hosokawa et al. (2001). They synthesized enantiomers of sulfonamide compounds with a structure akin to this compound, demonstrating significant herbicidal activity (Hosokawa, Katsurada, Ikeda, Minami, & Jikihara, 2001).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-yl]oxypyrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S/c23-26(24,18-6-5-15-3-1-2-4-16(15)13-18)22-11-7-17(8-12-22)25-19-14-20-9-10-21-19/h5-6,9-10,13-14,17H,1-4,7-8,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQHGWIZKFBHJEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(CC3)OC4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Fluorophenyl)methyl]-7-[(4-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2497021.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2497028.png)

![[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2497030.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[(2-hydroxyphenyl)methyl][(oxolan-2-yl)methyl]amino}acetamide](/img/structure/B2497032.png)

![{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}trimethylazanium iodide](/img/structure/B2497036.png)

![(E)-5-phenyl-3-((pyridin-3-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2497040.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2497041.png)

![2-[2-(4-Methylphenoxymethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2497044.png)